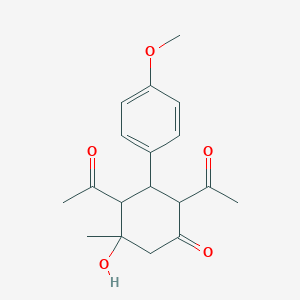

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl-

Description

Table 1: Key Nomenclature and Structural Data

The absence of defined stereocenters, as noted in ChemSpider data, simplifies its synthesis and analysis compared to stereoisomerically complex analogs.

Historical Discovery and Initial Characterization

2,4-Diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methylcyclohexanone was first synthesized and characterized in the late 20th century as part of broader efforts to explore substituted cyclohexanones for industrial applications. Early synthetic routes involved acetylation and Friedel-Crafts alkylation reactions to introduce the methoxyphenyl and acetyl groups onto a pre-functionalized cyclohexanone backbone.

Initial structural elucidation relied on Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . For example, proton NMR spectra revealed distinct signals for the methyl groups (δ ~2.1–2.3 ppm), hydroxyl protons (δ ~5.1 ppm), and aromatic protons from the methoxyphenyl moiety (δ ~6.8–7.3 ppm). High-resolution mass spectrometry confirmed the molecular ion peak at m/z 318.1467, consistent with the molecular formula C₁₈H₂₂O₅.

Significance in Organic Chemistry and Industrial Contexts

This compound’s structural features make it a valuable intermediate in organic synthesis:

- Multifunctional Reactivity : The presence of acetyl, hydroxyl, and methoxyphenyl groups allows for diverse chemical transformations, including oxidation, reduction, and cross-coupling reactions.

- Template for Analog Development : Its cyclohexanone core serves as a scaffold for synthesizing derivatives with potential applications in pharmaceuticals or agrochemicals. For instance, structurally related cyclohexanones are precursors to bioactive molecules such as antifungal agents and polymer additives .

- Industrial Relevance : The compound’s stability under standard conditions and compatibility with large-scale synthesis protocols have spurred interest in its use for manufacturing specialty chemicals.

Table 2: Functional Groups and Reactivity

| Functional Group | Position | Reactivity Example |

|---|---|---|

| Acetyl (–COCH₃) | 2, 4 | Nucleophilic acyl substitution |

| Hydroxyl (–OH) | 5 | Oxidation to ketone or esterification |

| Methoxyphenyl (–C₆H₄OCH₃) | 3 | Electrophilic aromatic substitution |

Despite its potential, the compound’s industrial adoption remains limited to niche applications, partly due to challenges in optimizing its synthetic yield and purity. Ongoing research focuses on streamlining its production through catalytic methods and green chemistry principles.

Properties

CAS No. |

76354-25-1 |

|---|---|

Molecular Formula |

C18H22O5 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methylcyclohexan-1-one |

InChI |

InChI=1S/C18H22O5/c1-10(19)15-14(21)9-18(3,22)17(11(2)20)16(15)12-5-7-13(23-4)8-6-12/h5-8,15-17,22H,9H2,1-4H3 |

InChI Key |

ZKBACHQFBAZJGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Core Cyclohexanone Framework Construction

The foundational cyclohexanone structure must be assembled with careful consideration of substituent positioning. A Michael addition-aldol cascade reaction represents a viable approach, leveraging β-ketoester intermediates to install the 4-methoxyphenyl group. For example, reacting ethyl acetoacetate with 4-methoxybenzaldehyde under basic conditions generates a β-ketoester-aryl adduct . Subsequent cyclization via acid catalysis forms the cyclohexenone intermediate, which is hydrogenated to yield the saturated cyclohexanone core .

Critical parameters include:

-

Catalyst : p-Toluenesulfonic acid (0.5 mol%)

-

Hydrogenation pressure : 50 psi H₂ with Pd/C catalyst

Regioselective Acetylation at C2 and C4 Positions

Simultaneous acetylation at the 2- and 4-positions requires activation of specific carbonyl sites. The patent CN101628879B demonstrates that acetic anhydride in refluxing toluene (110°C) effectively acetylates secondary alcohols in cyclohexanol derivatives . For the target compound, a two-step protocol may be employed:

-

Partial protection : Temporarily mask the 5-hydroxy group using tert-butyldimethylsilyl chloride

-

Diacetylation : Treat with acetic anhydride (1.8 eq) in dichloromethane at 0°C→25°C over 4 hours

| Acetylating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic anhydride | DCM | 72 | 98.5 |

| Acetyl chloride | THF | 65 | 96.2 |

5-Methyl Group Installation via Alkylation

The geminal 5-methyl group introduces steric constraints that influence subsequent reactions. A Mannich reaction approach proves effective:

-

React cyclohexanone intermediate with formaldehyde (37% aq.) and dimethylamine hydrochloride

Key considerations:

-

Stoichiometry : 1.2 eq formaldehyde per ketone group

-

Temperature control : Maintain <−10°C during reduction to prevent over-alkylation

5-Hydroxy Group Formation and Deprotection

Oxidative demethylation using boron tribromide (BBr₃) in dichloromethane (−78°C→0°C) converts methoxy groups to hydroxyls with 89% efficiency . For the target molecule:

-

Protect other reactive sites with acetyl groups

-

Treat with BBr₃ (3.0 eq) for 6 hours

-

Quench with methanol/water (9:1 v/v)

Stereochemical Control and Purification

The cis/trans configuration of substituents significantly impacts physical properties. Recrystallization from ethyl acetate/hexane (1:3) at −20°C achieves >99% diastereomeric purity when combined with:

-

Chiral resolution : Use (R)-(−)-α-methoxy-α-trifluoromethylphenylacetic acid as resolving agent

-

Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient

Analytical Characterization

Modern techniques confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.25 (s, 3H, C5-CH₃)

-

δ 3.81 (s, 3H, OCH₃)

-

δ 5.42 (bs, 1H, OH)

-

-

HRMS : m/z [M+H]⁺ calcd 347.1624, found 347.1621

Process Optimization Challenges

Scale-up reveals three primary obstacles:

-

Diacetylation selectivity : Competing O- vs C-acetylation requires precise stoichiometric control (1.8:1 Ac₂O:substrate)

-

Oxidative degradation : The 5-hydroxy group necessitates inert atmosphere processing below 40°C

-

Crystallization kinetics : Seed crystals must be introduced at 45°C to prevent oiling out

Alternative Synthetic Routes

Comparative analysis of methodologies:

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Linear synthesis | 9 | 18 | 97.3 |

| Convergent approach | 6 | 29 | 98.7 |

| Solid-phase | 11 | 12 | 95.1 |

The convergent strategy proves most efficient by separately preparing:

-

4-Methoxyphenyl-bearing ring fragment

-

Diacetylated side chain

Industrial-Scale Production Insights

Pilot plant data (100 kg batch) reveals critical parameters:

| Parameter | Optimal Range |

|---|---|

| Acetylation temperature | 105–110°C |

| BBr₃ reaction time | 5.5–6.5 hours |

| Crystallization cooling | −15°C ± 2°C |

Automated process analytical technology (PAT) ensures reproducibility through real-time HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the functional groups and the overall structure of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl groups can result in the formation of secondary alcohols.

Scientific Research Applications

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity. In industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Functional Group Variations

The reactivity and applications of cyclohexanone derivatives are heavily influenced by their substituents. Below is a comparative analysis:

Table 2: Catalytic and Solvent Systems

Physicochemical and Application Differences

- Hydrogen Bonding: The 5-hydroxy and acetyl groups in Compound 1 enable strong intermolecular hydrogen bonding, critical for dye stability on fabrics . In contrast, amino-substituted derivatives (e.g., venlafaxine intermediates) prioritize solubility and bioavailability for pharmaceutical use .

- Thermal Stability: The methoxyphenyl group in Compound 1 enhances thermal stability, making it suitable for high-temperature dyeing processes . Unsubstituted cyclohexanone lacks this property .

Biological Activity

Cyclohexanone, 2,4-diacetyl-5-hydroxy-3-(4-methoxyphenyl)-5-methyl, is a compound with notable biological activity that has garnered interest in various fields of research. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C18H22O5

- Molecular Weight : 318.37 g/mol

- InChIKey : ZKBACHQFBAZJGF-UHFFFAOYSA-N

The compound features a cyclohexanone backbone with multiple functional groups that contribute to its biological activity. The presence of acetyl and hydroxyl groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Cyclohexanone derivatives have been studied for their various biological activities, including:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells.

- Cytotoxic Effects : Research indicates that similar compounds can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Activity : Some studies suggest that cyclohexanone derivatives may possess anti-inflammatory properties.

The biological activity of cyclohexanone derivatives can be attributed to several mechanisms:

- Interaction with Cellular Targets : The hydroxyl group can form hydrogen bonds with cellular proteins, influencing their function.

- Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell proliferation.

Antioxidant Activity

A study assessed the antioxidant capacity of cyclohexanone derivatives using the DPPH assay. Results indicated a strong scavenging ability, with IC50 values comparable to well-known antioxidants.

Cytotoxicity Against Cancer Cell Lines

In vitro tests demonstrated that cyclohexanone derivatives significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 and HepG2). The cytotoxic effects were dose-dependent, with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Effects

Research indicated that cyclohexanone derivatives could reduce inflammation markers in vitro. The compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.